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Compound of Interest

Compound Name:
Methyl 6-bromopyrazolo[1,5-

a]pyrimidine-2-carboxylate

Cat. No.: B1394968 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 6-
bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

Introduction
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic building block of

significant interest to the pharmaceutical and agrochemical industries. As a derivative of the

pyrazolo[1,5-a]pyrimidine scaffold, it serves as a crucial intermediate in the synthesis of

compounds with diverse biological activities. The fused bicyclic system, which combines a

pyrazole and a pyrimidine ring, is a privileged structure in medicinal chemistry, frequently

appearing in molecules designed as protein kinase inhibitors for applications in oncology,

immunology, and neurology.[1][2]

The strategic placement of the bromine atom at the 6-position and the methyl ester at the 2-

position provides two chemically distinct handles for further molecular elaboration. The bromine

atom is particularly valuable as it allows for a variety of cross-coupling reactions (e.g., Suzuki,

Heck, Sonogashira) to introduce molecular complexity, a cornerstone of modern drug

discovery.

This technical guide provides researchers, scientists, and drug development professionals with

a comprehensive overview of the known and predicted physicochemical properties of Methyl 6-
bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. It details its chemical identity, structural
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features, spectroscopic characteristics, and offers expert guidance on its synthesis, handling,

and characterization.

Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for reproducible scientific

research. The core identity of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is

established by its IUPAC name, CAS registry number, and molecular formula.

Identifier Value Source

IUPAC Name
methyl 6-bromopyrazolo[1,5-

a]pyrimidine-2-carboxylate
[3]

CAS Number 1005209-40-4 [3]

Molecular Formula C₈H₆BrN₃O₂ [3]

Molecular Weight 256.06 g/mol [3]

Canonical SMILES
COC(=O)C1=NN2C=C(C=NC2

=C1)Br
[3]

InChI Key
QWQDSBMSESLQEC-

UHFFFAOYSA-N
[3]

The foundational structure is the pyrazolo[1,5-a]pyrimidine bicyclic system. The numbering

convention is critical for the correct interpretation of spectroscopic data and for planning

synthetic modifications.

brdinole(1(2(7N3)OC4(5(6BrN3C4(8N73C6(4

Click to download full resolution via product page

Caption: Structure of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.

Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for

designing experiments, developing formulations, and predicting its behavior in biological
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systems.

Tabulated Summary of Properties
The following table summarizes key experimental and computed physical properties. It is

important to note that while many properties are computationally predicted, they provide

valuable initial estimates for experimental design.
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Property Value
Details /
Implications

Source

Appearance Solid (predicted)

Expected to be a

crystalline or

amorphous solid,

likely off-white to

yellow.

Melting Point Data not available

Crucial for assessing

purity. Decomposition

may occur at high

temperatures.

-

Solubility Data not available

Predicted to be

soluble in polar

organic solvents

(DMSO, DMF,

CH₂Cl₂).

-

pKa -2.17 ± 0.40

Predicted. The

molecule is a very

weak base.

[4]

XLogP3 1.2

A measure of

lipophilicity. This value

suggests moderate

cell permeability.

[3]

Topological Polar

Surface Area (TPSA)
56.5 Å²

Suggests good

potential for oral

bioavailability

(typically <140 Å²).

[3][4]

Hydrogen Bond

Donors
0

The molecule cannot

donate hydrogen

bonds.

[3]

Hydrogen Bond

Acceptors

4 The nitrogen and

oxygen atoms can

[3][4]
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accept hydrogen

bonds.

Rotatable Bond Count 2

Indicates low

conformational

flexibility.

[3]

Experimental Determination of Physical Properties
Given the absence of public experimental data for properties like melting point and solubility,

researchers must determine these empirically.

Workflow for Physicochemical Characterization

Obtain Pure Compound

Solubility Assessment
(in various solvents)

Melting Point Determination
(Capillary Method)

Spectroscopic Confirmation
(NMR, MS, IR)

Assess Purity
(Sharpness of melt)

Characterized Compound

Click to download full resolution via product page

Caption: Standard workflow for the physical characterization of a new chemical entity.
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Protocol 1: Melting Point Determination

Preparation: Ensure the sample is dry and finely powdered.

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

Measurement: Place the capillary tube in a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then

reduce the heating rate to 1-2 °C per minute.

Observation: Record the temperature range from the appearance of the first liquid droplet to

the complete liquefaction of the sample. A narrow range (< 2 °C) is indicative of high purity.

Protocol 2: Qualitative Solubility Assessment

Setup: Add approximately 1-2 mg of the compound to a series of small vials.

Solvent Addition: To each vial, add 0.5 mL of a different solvent (e.g., Water, Ethanol, DMSO,

Dichloromethane, Hexanes).

Observation: Agitate the vials at a controlled temperature (e.g., 25 °C) for several minutes.

Classification: Visually classify the solubility as 'freely soluble' (dissolves completely),

'sparingly soluble' (partial dissolution), or 'insoluble'. This provides a practical basis for

choosing solvents for reactions, purification, and biological assays.

Spectroscopic Characterization
While public spectral data is not available, the structure of Methyl 6-bromopyrazolo[1,5-
a]pyrimidine-2-carboxylate allows for the prediction of its key spectroscopic features, which

are essential for its unambiguous identification.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the bicyclic core and a singlet for the methyl ester protons (~3.9-4.1 ppm). The

aromatic protons will appear as singlets or doublets, with their chemical shifts and coupling

constants providing definitive proof of the substitution pattern.
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¹³C NMR: The carbon spectrum will show signals for each of the eight unique carbon atoms.

The carbonyl carbon of the ester will be the most downfield signal (~160-165 ppm). The

bromine-substituted carbon (C6) will also have a characteristic chemical shift.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for

confirming the molecular formula. The spectrum will exhibit a characteristic isotopic pattern

for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity, M+

and M+2, separated by 2 Da).

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band

corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range

of 1720-1740 cm⁻¹.

Synthesis and Purification
The synthesis of pyrazolo[1,5-a]pyrimidines is well-documented, typically involving the

cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon electrophilic

partner.[2]

Representative Synthetic Strategy
A plausible synthesis for Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate involves

the reaction of a 3-amino-5-substituted pyrazole with a reagent that provides the C5, C6, and

C7 atoms of the pyrimidine ring. Microwave-assisted organic synthesis has been shown to be

particularly effective for this class of heterocycles, often leading to higher yields and shorter

reaction times.[2]

Simplified Synthesis and Purification Workflow
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Reactants:
- 5-Aminopyrazole Derivative
- β-Ketoester or equivalent

Cyclocondensation
(e.g., Microwave, Acid/Base catalyst)

Crude Product Mixture

Purification
(Column Chromatography)

Analysis & Characterization
(TLC, NMR, MS)

Pure Methyl 6-bromopyrazolo
[1,5-a]pyrimidine-2-carboxylate

Click to download full resolution via product page

Caption: A general workflow for the synthesis and purification of the target compound.

Purification Protocol: Column Chromatography
Rationale: The moderate polarity of the target molecule (XLogP = 1.2) makes it an ideal

candidate for purification via normal-phase silica gel chromatography.

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is a common starting

point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve
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a retention factor (Rf) of approximately 0.3.

Procedure:

Dissolve the crude product in a minimal amount of dichloromethane.

Adsorb the mixture onto a small amount of silica gel and dry it to a fine powder.

Load the dry powder onto a pre-packed silica gel column.

Elute the column with the chosen mobile phase, collecting fractions.

Analyze the collected fractions by TLC to identify those containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure to yield the

purified solid.

Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact compound contains limited GHS

classification data[4][5], information from closely related analogues, such as the parent

carboxylic acid and other isomers, provides a strong basis for a conservative hazard

assessment.[6][7]

Hazard Assessment
Based on analogous structures, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
should be handled as a potentially hazardous substance with the following warnings:

Acute Toxicity: May be harmful if swallowed.[7][8]

Skin Irritation: May cause skin irritation.[6][7]

Eye Irritation: May cause serious eye irritation.[6][7]

Respiratory Irritation: May cause respiratory tract irritation.[6][7][8]

Recommended Handling Procedures
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All work should be conducted in a well-ventilated fume hood. The following personal protective

equipment (PPE) is mandatory:

Eye Protection: Safety glasses with side shields or chemical goggles.

Hand Protection: Nitrile or other chemically resistant gloves.

Body Protection: A standard laboratory coat.

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved

respirator is recommended.

Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after

handling.[6]

Storage Conditions
To ensure long-term stability and purity, the compound should be stored under the following

conditions:

Temperature: In a cool, dry place. Storage at 2-8°C is recommended for long-term

preservation.[4]

Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g.,

Argon or Nitrogen) to prevent moisture uptake and potential degradation.

Light: Protect from direct light.

Conclusion
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a versatile and valuable building

block for chemical synthesis. Its key physicochemical properties, including moderate

lipophilicity and a high density of hydrogen bond acceptors, make it an attractive scaffold for

the development of bioactive molecules. While experimental data on its physical properties is

sparse in the public domain, this guide provides a robust framework based on computational

predictions and data from analogous structures. By following the outlined protocols for

characterization, purification, and safe handling, researchers can effectively utilize this

compound to advance projects in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]

2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase
inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

3. Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | C8H6BrN3O2 | CID 49757483 -
PubChem [pubchem.ncbi.nlm.nih.gov]

4. Page loading... [wap.guidechem.com]

5. guidechem.com [guidechem.com]

6. aksci.com [aksci.com]

7. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H4BrN3O2 | CID 771938 -
PubChem [pubchem.ncbi.nlm.nih.gov]

8. angenechemical.com [angenechemical.com]

To cite this document: BenchChem. [Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
physical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1394968#methyl-6-bromopyrazolo-1-5-a-pyrimidine-
2-carboxylate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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